Cas no 2229164-35-4 (3-(2-bromo-3-methoxyphenoxy)-3-methylazetidine)

3-(2-Bromo-3-methoxyphenoxy)-3-methylazetidine is a specialized azetidine derivative featuring a brominated methoxyphenoxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural framework, which combines a constrained azetidine ring with a halogenated aromatic moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, while the methoxy group offers additional functionalization potential. Its rigid azetidine core may contribute to improved metabolic stability in drug design. The compound is typically utilized in exploratory synthesis for the development of bioactive molecules, particularly in targeting selective receptor modulation or enzyme inhibition.
3-(2-bromo-3-methoxyphenoxy)-3-methylazetidine structure
2229164-35-4 structure
Product Name:3-(2-bromo-3-methoxyphenoxy)-3-methylazetidine
CAS No:2229164-35-4
MF:C11H14BrNO2
MW:272.138362407684
CID:6390537
PubChem ID:165691242
Update Time:2025-05-26

3-(2-bromo-3-methoxyphenoxy)-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-3-methoxyphenoxy)-3-methylazetidine
    • EN300-1922507
    • 2229164-35-4
    • Inchi: 1S/C11H14BrNO2/c1-11(6-13-7-11)15-9-5-3-4-8(14-2)10(9)12/h3-5,13H,6-7H2,1-2H3
    • InChI Key: PCCAAQZZOJLUGD-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1OC1(C)CNC1)OC

Computed Properties

  • Exact Mass: 271.02079g/mol
  • Monoisotopic Mass: 271.02079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.5Ų

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Additional information on 3-(2-bromo-3-methoxyphenoxy)-3-methylazetidine

3-(2-Bromo-3-Methoxyphenoxy)-3-Methylazetidine: A Comprehensive Overview

3-(2-Bromo-3-Methoxyphenoxy)-3-Methylazetidine is a compound with the CAS number 2229164-35-4, which has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromophenoxy group with a methylazetidine moiety. The bromophenoxy group contributes to its potential biological activity, while the methylazetidine ring provides structural stability and enhances its pharmacokinetic properties.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery, particularly in the development of bioactive molecules. The methyl substitution on the azetidine ring in this compound is believed to play a crucial role in modulating its pharmacodynamic properties. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and ring-opening reactions, with a focus on optimizing yield and purity.

The bromophenoxy group in 3-(2-Bromo-3-Methoxyphenoxy)-3-Methylazetidine is known to exhibit significant biological activity, particularly in anti-inflammatory and antioxidant assays. Recent findings suggest that this group may also possess potential antiviral properties, making it a promising candidate for further investigation in infectious disease research. The methoxy substitution on the phenyl ring further enhances the compound's solubility and bioavailability, which are critical factors in drug design.

In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its unique structure allows for selective binding to various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. Researchers have also explored its potential as a lead compound for designing drugs targeting neurodegenerative diseases, where oxidative stress plays a pivotal role.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 3-(2-Bromo-3-Methoxyphenoxy)-3-Methylazetidine to various protein targets with high accuracy. These studies have provided valuable insights into its mechanism of action and have guided further optimization of its structure for enhanced efficacy and reduced toxicity.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure optimal yields. The use of modern purification techniques, such as high-performance liquid chromatography (HPLC), has significantly improved the purity of the final product. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.

In conclusion, 3-(2-Bromo-3-Methoxyphenoxy)-3-Methylazetidine (CAS No: 2229164-35-4) is a versatile compound with immense potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic and computational methodologies, positions it as a valuable tool for addressing unmet medical needs. Continued research into its biological properties and therapeutic applications is expected to yield groundbreaking discoveries in the near future.

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